
Etofylline
Übersicht
Beschreibung
Etofylline, also known as 7-(2-hydroxyethyl)theophylline, is a derivative of theophylline, a well-known bronchodilator. This compound is primarily used for its bronchodilatory effects, which help in relieving bronchoconstriction. It is often used in combination with other bronchodilators to enhance therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Etofylline is synthesized through the alkylation of theophylline. The process involves the reaction of theophylline with ethylene oxide under controlled conditions to introduce the hydroxyethyl group at the nitrogen atom of the theophylline molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using ethylene oxide. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of theophylline to this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Etofyllin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Etofyllin kann zu verschiedenen Oxidationsprodukten oxidiert werden.
Reduktion: Reduktionsreaktionen können die in Etofyllin vorhandenen funktionellen Gruppen verändern.
Substitution: Etofyllin kann Substitutionsreaktionen eingehen, bei denen die Hydroxyethylgruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide und Säuren.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Etofyllin zur Bildung verschiedener Hydroxyethylderivate führen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Etofylline exhibits several pharmacological actions similar to those of theophylline, including:
- Bronchodilation: this compound relaxes bronchial smooth muscle, making it effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Effects: Research indicates that this compound may also exert anti-inflammatory effects, which can benefit patients with airway inflammation .
- Cardiac Stimulation: It has a mild stimulatory effect on the heart, which can be advantageous in certain clinical scenarios .
Clinical Efficacy
This compound is often studied in combination with theophylline to evaluate its efficacy and safety profile. Notable findings include:
- Comparative Studies: A study involving 204 patients compared the efficacy of a combination of theophylline and this compound against doxofylline. Results indicated that both combinations improved spirometric parameters (FEV1, FVC) without significant differences in efficacy; however, the combination of theophylline and this compound was associated with more adverse effects like palpitations and tremors .
- Spirometric Improvement: In patients receiving this compound and theophylline, improvements were noted in forced expiratory volume (FEV1) and other lung function tests over a 21-day treatment period .
Method Development for Estimation
Recent advancements in analytical techniques have enhanced the ability to estimate this compound levels in pharmaceutical formulations:
- RP-HPLC Method: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for simultaneous estimation of this compound and theophylline in tablets. This method demonstrated good separation from impurities and degradation products, ensuring accurate dosage assessment .
Case Studies
Several case studies highlight the practical applications of this compound:
- Chronic Obstructive Pulmonary Disease (COPD): In a clinical setting, patients treated with a combination of this compound and theophylline showed significant improvements in lung function tests compared to those treated with doxofylline alone. The study emphasized that while both treatments were effective, this compound's side effects were more pronounced .
- Asthma Management: this compound has been used effectively in managing acute asthma exacerbations, particularly in patients who exhibit poor response to standard treatments. Its role as an adjunct therapy has been noted in various clinical guidelines .
Summary of Findings
The applications of this compound are multifaceted, primarily focusing on respiratory conditions. The following table summarizes key findings from various studies regarding its efficacy and safety:
Wirkmechanismus
Etofylline exerts its effects by inhibiting the enzyme phosphodiesterase, which leads to an increase in intracellular cyclic AMP levels. This results in the relaxation of bronchial smooth muscle, leading to bronchodilation. Additionally, this compound acts as an adenosine receptor antagonist, further contributing to its bronchodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Etofyllin ähnelt anderen Xanthinderivaten wie Theophyllin, Koffein und Theobromin. Es ist einzigartig in seinem spezifischen Substitutionsmuster, das ihm unterschiedliche pharmakologische Eigenschaften verleiht. Im Gegensatz zu Theophyllin wird Etofyllin im Körper nicht in Theophyllin umgewandelt, was ein größeres therapeutisches Fenster und weniger Nebenwirkungen bietet .
Liste ähnlicher Verbindungen
Theophyllin: Ein Bronchodilatator zur Behandlung von Atemwegserkrankungen.
Koffein: Ein ZNS-Stimulans, das in Kaffee und Tee vorkommt.
Theobromin: Eine Verbindung, die in Schokolade vorkommt und milde stimulierende Wirkungen hat.
Biologische Aktivität
Etofylline, a derivative of theophylline, is primarily recognized for its vasodilatory effects and its role in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative safety profiles.
This compound exerts its biological effects through several mechanisms:
- Vasodilation : this compound promotes the relaxation of smooth muscle, leading to vasodilation. This is particularly beneficial in improving blood flow and reducing vascular resistance .
- Inhibition of Phosphodiesterase : Like other methylxanthines, this compound inhibits phosphodiesterase enzymes, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP facilitates bronchodilation and enhances respiratory function .
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators in respiratory diseases .
Clinical Efficacy
This compound's efficacy has been evaluated in various clinical settings, particularly in comparison with other bronchodilators like doxofylline and theophylline.
Comparative Study Results
A notable study involving 204 patients compared the effects of a combination of theophylline and this compound against doxofylline. Key findings included:
- Spirometric Parameters :
- FEV1 Improvement :
- Theophylline + this compound group: Mean improvement of 0.0356 L
- Doxofylline group: Mean improvement of 0.0345 L
- FVC Improvement :
- Theophylline + this compound group: Mean improvement of 0.019 L
- Doxofylline group: Mean improvement of 0.023 L
- FEV1 Improvement :
- Symptom Improvement :
- 55.8% of patients in the theophylline + this compound group reported symptom improvement compared to 60.6% in the doxofylline group.
Parameter | Theophylline + this compound | Doxofylline |
---|---|---|
Mean FEV1 Improvement (L) | 0.0356 | 0.0345 |
Mean FVC Improvement (L) | 0.019 | 0.023 |
Symptom Improvement (%) | 55.8 | 60.6 |
Despite similar efficacy, doxofylline exhibited a better safety profile with fewer adverse effects reported compared to the combination therapy .
Adverse Effects
Adverse effects associated with this compound include:
- Palpitations
- Tremors
- Insomnia
- Dyspepsia
In a comparative study, palpitations were reported by 91% of patients in the this compound group versus 58% in the doxofylline group, indicating a significant difference in tolerability between these treatments .
Case Studies
Several case studies have highlighted the clinical application of this compound:
- COPD Management : In patients with stable COPD, this compound has been shown to improve lung function and reduce symptoms effectively when used as part of a combination therapy regimen.
- Asthma Treatment : Case reports indicate that this compound can enhance bronchodilation when used alongside other bronchodilators, providing symptomatic relief during acute asthma exacerbations.
Eigenschaften
IUPAC Name |
7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRCRWQMGIBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023031 | |
Record name | Etofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID7968631 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
519-37-9 | |
Record name | Etofylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etofylline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETOFYLLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etofylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Etofylline and what is its primary therapeutic use?
A1: this compound, also known as 7-(2-Hydroxyethyl)theophylline, is a xanthine derivative primarily used as a bronchodilator. []
Q2: How does this compound exert its bronchodilatory effect?
A2: While the exact mechanism of action is not fully elucidated, this compound is believed to inhibit phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation in the airways. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H12N4O3, and its molecular weight is 212.21 g/mol. []
Q4: Is there spectroscopic data available for this compound?
A4: Yes, spectroscopic data including UV, IR, and NMR have been used to characterize this compound and distinguish it from other related compounds. [] []
Q5: How soluble is this compound?
A5: this compound exhibits poor solubility in water, particularly at physiological pH levels. This property has implications for its formulation and bioavailability. [] []
Q6: What is the dissolution rate of this compound from its capsule formulation?
A6: this compound exhibits a slow dissolution rate from its capsule formulation in both simulated gastric and intestinal fluids. This slow dissolution contributes to its incomplete absorption. []
Q7: What are the primary metabolites of this compound in the body?
A7: Unlike some other theophylline derivatives, this compound does not metabolize into theophylline. [] It is primarily excreted unchanged in the urine. []
Q8: How is this compound absorbed and distributed in the body?
A8: this compound is absorbed from the gastrointestinal tract, but its absorption is incomplete. [] It exhibits a rapid distribution phase followed by a slower elimination phase. []
Q9: What is the elimination half-life of this compound?
A9: The elimination half-life of this compound is approximately 4.1 hours. []
Q10: What is this compound Clofibrate?
A10: this compound Clofibrate is a chemical compound formed by the esterification of this compound with Clofibric acid. [] It was developed as a potential antilipemic agent with combined bronchodilatory properties. [] []
Q11: How does this compound Clofibrate exert its antilipemic effect?
A11: this compound Clofibrate is metabolized in the body to release Clofibric acid and this compound. [] Clofibric acid is a known antilipemic agent that lowers serum cholesterol and triglyceride levels. [] The exact mechanism by which this compound contributes to the overall antilipemic activity is not fully understood but may involve a synergistic interaction with Clofibric acid. [] []
Q12: What types of formulations have been investigated for this compound delivery?
A14: Researchers have explored the incorporation of this compound into matrix tablets [] and hard gelatin capsules containing Gelucire matrix granules. [] These formulations aim to achieve controlled release profiles and potentially enhance its bioavailability.
Q13: What analytical techniques are commonly employed to study this compound?
A15: High-performance liquid chromatography (HPLC), [] [] [] thin-layer chromatography (TLC), [] [] and UV spectrophotometry [] are frequently used techniques for the qualitative and quantitative analysis of this compound in various matrices.
Q14: Have mass spectrometry techniques been applied to the analysis of this compound?
A16: Yes, tandem mass spectrometry (MS/MS) has been successfully employed to analyze this compound, demonstrating the inter-instrument and inter-laboratory transferability of a tandem mass spectral reference library. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.